molecular formula C16H15ClN6O B2701493 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide CAS No. 2034531-76-3

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide

Cat. No.: B2701493
CAS No.: 2034531-76-3
M. Wt: 342.79
InChI Key: PNMICMKITZWNLN-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyrazine ring fused with a pyrrolidine moiety and a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, which is achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution or addition reactions. Finally, the chlorobenzamide group is attached through amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Comparison with Similar Compounds

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide and N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methylbenzamide share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

    Uniqueness: The presence of the 2-chlorobenzamide group in this compound imparts distinct reactivity and binding characteristics, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-13-4-2-1-3-12(13)16(24)20-11-5-7-22(9-11)14-15-21-19-10-23(15)8-6-18-14/h1-4,6,8,10-11H,5,7,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMICMKITZWNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=C2Cl)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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